molecular formula C9H17N3O B13872011 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol

Cat. No.: B13872011
M. Wt: 183.25 g/mol
InChI Key: RFNYDWXGGAJYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring fused with a tetrahydropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a piperidine derivative and a suitable pyrimidine precursor can be catalyzed by acids or bases to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to a receptor and block its activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities with 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine, are structurally related.

Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C9H17N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h8,13H,1-7H2,(H,10,11)

InChI Key

RFNYDWXGGAJYNN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)N2CCC(CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.